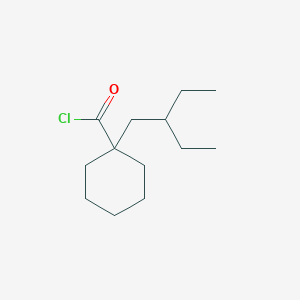

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride

Description

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride is an organic compound with the molecular formula C14H25ClO. It is a derivative of cyclohexane, featuring a carbonyl chloride functional group attached to a cyclohexane ring, which is further substituted with a 2-ethylbutyl group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Properties

IUPAC Name |

1-(2-ethylbutyl)cyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO/c1-3-11(4-2)10-13(12(14)15)8-6-5-7-9-13/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMMLENPKIOKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC1(CCCCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257508 | |

| Record name | 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211515-46-7 | |

| Record name | 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211515-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211515467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-ethylbutyl)cyclohexanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Using Thionyl Chloride Without Catalyst

- Procedure: A mixture of 103.0 mmol 1-(2-ethylbutyl)-cyclohexanecarboxylic acid and 38.9 mmol cyclohexanecarboxylic acid was warmed to 50°C. Thionyl chloride (12.4 mL, 170.3 mmol, 1.2 equivalents relative to total acid) was added over 16 minutes at 44-50°C. The reaction mixture was maintained at 52-53°C.

- Reaction Progress: After 1 hour, the reaction was incomplete with 5.2% residual acid and 13.8% acid anhydride. After 6 hours, residual acid decreased to 1.9%, and acid anhydride to 2.8%. Additional thionyl chloride (4.0 mL, 55 mmol) was added, and after 3 more hours, the reaction was nearly complete with 0.18% acid and 0.47% anhydride remaining.

- Workup: Volatile components were removed under vacuum at 60°C and then 120°C.

- Yield and Purity: The residue contained 96.6% 1-(2-ethylbutyl)-cyclohexanecarbonyl chloride with an 82.1% yield.

This method is straightforward but requires prolonged reaction time and additional thionyl chloride to achieve near-complete conversion.

Preparation Using Thionyl Chloride in Presence of Triethylamine

- Procedure: Similar acid mixture as above with the addition of 0.02 equivalents of triethylamine (396 µL, 2.84 mmol). Thionyl chloride (12.4 mL, 170.3 mmol) was added over 18 minutes at 40-54°C, and the mixture was kept at 54-55°C.

- Reaction Progress: Complete reaction was observed after 1 hour with only 0.03% residual acid and no acid anhydride.

- Workup: Volatiles removed under vacuum at 60°C and 120°C.

- Yield and Purity: The product assay was 92.9% with a 99.4% yield.

The presence of triethylamine significantly accelerates the reaction and improves yield and purity, likely by scavenging HCl and preventing side reactions.

Preparation Using Lower Amount of Triethylamine

- Procedure: Using 0.005 equivalents of triethylamine under similar conditions.

- Yield and Purity: Achieved 100% yield with 92.9% assay of product.

This suggests that even minimal amounts of triethylamine effectively catalyze the reaction.

Preparation Using Tributylamine as Catalyst

- Procedure: 0.005 equivalents of tributylamine (173 µL, 0.71 mmol) were used with the acid mixture and thionyl chloride.

- Reaction Progress: Reaction was complete after 15 minutes.

- Yield and Purity: Product assay was 95.8% with 100% yield.

Tributylamine also acts as an efficient catalyst, enabling rapid and complete conversion.

Comparative Data Table of Preparation Methods

| Entry | Catalyst | Catalyst Equiv. | Reaction Temp (°C) | Reaction Time | Residual Acid (%) | Residual Anhydride (%) | Product Assay (%) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | None | 0 | 52-53 | 10 hrs | 0.18 | 0.47 | 96.6 | 82.1 |

| 2 | Triethylamine | 0.02 | 54-55 | 1 hr | 0.03 | 0 | 92.9 | 99.4 |

| 3 | Triethylamine | 0.005 | 54-55 | Not specified | Not specified | Not specified | 92.9 | 100 |

| 4 | Tributylamine | 0.005 | 53-55 | 15 min | 0.08 | 0 | 95.8 | 100 |

Notes on Reaction Conditions and Mechanism

- The reaction is endothermic and involves vigorous gas evolution (likely SO2 and HCl gases).

- The presence of tertiary amines (triethylamine or tributylamine) acts as acid scavengers, neutralizing HCl formed during the reaction, which prevents acid-catalyzed side reactions such as anhydride formation.

- Vacuum distillation at controlled temperatures is essential to remove excess thionyl chloride and by-products, ensuring high purity of the acid chloride.

- The use of a mixture of 1-(2-ethylbutyl)-cyclohexanecarboxylic acid with cyclohexanecarboxylic acid as a co-substrate is noted in the examples, possibly to optimize reaction kinetics or product isolation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions (room temperature, solvent such as dichloromethane).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, followed by aqueous workup.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, and thioesters.

Reduction: Formation of 1-(2-Ethylbutyl)cyclohexanol.

Hydrolysis: Formation of 1-(2-Ethylbutyl)cyclohexanecarboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₃H₂₃ClO

- Molecular Weight : 230.78 g/mol

- CAS Number : 211515-46-7

- IUPAC Name : 1-(2-ethylbutyl)cyclohexane-1-carbonyl chloride

The compound belongs to the class of acyl chlorides, characterized by the functional group -CO-Cl. Acyl chlorides are known for their reactivity, making them valuable intermediates in organic synthesis.

Intermediate in Pharmaceutical Synthesis

One of the primary applications of 1-(2-ethylbutyl)cyclohexanecarbonyl chloride is as an intermediate in the synthesis of pharmaceutical compounds. The compound can be transformed into various derivatives that exhibit biological activity. For instance, it is utilized in the preparation of cyclohexanecarboxylic acid derivatives, which serve as precursors for several active pharmaceutical ingredients (APIs) .

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate to synthesize cyclohexanecarboxylic acid derivatives for APIs. |

Organic Synthesis

In organic chemistry, this compound is employed in various synthetic pathways. Its reactivity allows it to participate in nucleophilic acyl substitution reactions, facilitating the formation of more complex organic molecules. This property is particularly useful in developing novel compounds with potential therapeutic effects.

| Synthesis Type | Details |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form esters and amides, expanding its utility in organic synthesis. |

Case Study 1: Synthesis of Cyclohexanecarboxylic Acid Derivatives

A study demonstrated the effective use of this compound in synthesizing cyclohexanecarboxylic acid derivatives through a multi-step reaction involving alkylation and hydrolysis . The resulting compounds exhibited significant biological activity, showcasing the potential of this acyl chloride in drug development.

Case Study 2: Development of Novel Organic Compounds

Another research effort focused on utilizing this compound to create new organic molecules with specific electronic properties. The study highlighted its effectiveness in modifying existing compounds to enhance their pharmacological profiles . The findings indicated that variations in substituents could lead to improved activity against certain biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride can be compared with other cyclohexanecarbonyl chloride derivatives:

1-(2-Methylpropyl)cyclohexanecarbonyl chloride: Similar structure but with a 2-methylpropyl group instead of a 2-ethylbutyl group. This compound may exhibit different reactivity and physical properties.

1-(2-Phenylethyl)cyclohexanecarbonyl chloride: Contains a 2-phenylethyl group, leading to different steric and electronic effects.

1-(2-Ethylhexyl)cyclohexanecarbonyl chloride: Features a longer alkyl chain, which can influence solubility and reactivity.

The uniqueness of this compound lies in its specific alkyl substitution, which affects its reactivity and applications in various fields.

Biological Activity

- IUPAC Name : 1-(2-ethylbutyl)cyclohexane-1-carbonyl chloride

- SMILES : CCC(CC)CC1(CCCCC1)C(Cl)=O

- InChI Key : LAMMLENPKIOKSX-UHFFFAOYSA-N

This compound's structure facilitates various chemical reactions that may lead to significant biological interactions.

Biological Activity Overview

While specific studies on the biological activity of 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride are sparse, related compounds in the acyl chloride family have shown various biological properties, including antimicrobial and anti-inflammatory effects. The potential for this compound to exhibit similar activities warrants further investigation.

Potential Biological Activities:

- Antimicrobial Activity : Compounds in the acyl chloride category often demonstrate antimicrobial properties. For instance, dicyclohexylmethanol derivatives have been reported to exhibit effectiveness against various bacteria and fungi, indicating a possible avenue for exploring the antimicrobial efficacy of this compound .

- Cytotoxicity : Related studies on acylated compounds indicate potential cytotoxic effects against human tumor cell lines, suggesting that this compound might possess similar properties .

1. Antimicrobial Properties

A study focusing on dicyclohexylmethanol derivatives highlighted their effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests that structurally similar compounds, including this compound, could potentially exhibit comparable antimicrobial effects .

2. Structure-Activity Relationship (SAR)

Research into SAR has demonstrated that the size and nature of acyl groups significantly influence biological activity. For example, modifications in acyl chains have been linked to enhanced cytotoxicity in cancer cells. This principle may apply to this compound, warranting experimental validation to determine optimal structural configurations for desired biological outcomes .

Table of Related Compounds and Their Biological Activities

Q & A

(Basic) What are the recommended methods for synthesizing 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride, and what analytical techniques are critical for confirming its purity and structure?

Answer:

The synthesis typically involves reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The steric hindrance of the 2-ethylbutyl group may reduce reaction efficiency, necessitating extended reaction times or elevated temperatures. Key analytical techniques include:

- ¹H/¹³C NMR : To confirm structural integrity via chemical shifts and coupling constants.

- FT-IR : Detection of the acyl chloride C=O stretch (~1800 cm⁻¹) and absence of carboxylic acid -OH bands.

- Mass spectrometry (EI-MS) : Verification of molecular ion peaks.

Cross-referencing spectral data with databases like NIST ensures accuracy . Safety protocols for handling reactive acyl chlorides, such as using fume hoods and neutralization protocols, should align with SDS guidelines .

(Advanced) How do steric effects from the 2-ethylbutyl substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

The bulky 2-ethylbutyl group can hinder nucleophilic attack, leading to reduced reaction rates or altered regioselectivity. Methodological approaches to study this include:

- Kinetic studies : Using stopped-flow spectrophotometry to compare reaction rates with less hindered analogs.

- Computational modeling (DFT) : Predicting transition state geometries and steric energy contributions.

- Competitive experiments : Testing nucleophiles of varying sizes under controlled conditions.

Data analysis should involve Arrhenius plots for activation energy and statistical tools (e.g., t-tests) to validate yield distributions. Experimental designs must adhere to reproducibility standards .

(Basic) What safety precautions are essential when handling this compound in laboratory settings?

Answer:

Critical precautions include:

- Anhydrous conditions : Use molecular sieves or dry inert gas to prevent hydrolysis.

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to avoid exposure.

- Spill management : Neutralization with sodium bicarbonate followed by proper disposal.

Safety protocols align with SDS guidelines for similar acyl chlorides, emphasizing first-aid measures for inhalation or skin contact .

(Advanced) How can researchers resolve discrepancies in reported synthetic yields of derivatives across studies?

Answer:

Discrepancies may arise from variations in reaction conditions, starting material purity, or analytical methods. Strategies include:

- Replication studies : Reproducing published procedures with controlled variables (e.g., moisture levels).

- Advanced analytics : HPLC-MS to identify trace by-products affecting yield calculations.

- Meta-analysis : Statistical evaluation (ANOVA) of published data to identify methodological inconsistencies.

Collaborative inter-laboratory studies enhance reliability, while transparent reporting of conditions minimizes ambiguity .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.